molecular formula C11H12N4O2S B1235827 1,3-dimethyl-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1235827
M. Wt: 264.31 g/mol
InChI Key: YMXNPWMREYPIKK-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-6-[2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidine-2,4-dione is a pyrimidone, a hydrazone and a member of thiophenes.

Scientific Research Applications

Synthesis and Chemical Properties

1,3-Dimethyl-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidine-2,4(1H,3H)-dione has been involved in various chemical syntheses and studies of its properties. For instance, Gelling and Wibberley (1969) explored the syntheses and properties of similar pyridopyrimidines, detailing the processes involved in their creation and the resulting chemical characteristics (Gelling & Wibberley, 1969). In another study, El-Sayed et al. (2009) worked on the synthesis of new derivatives, focusing on their antiviral activity against hepatitis B virus, showcasing the compound's potential in medicinal chemistry (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).

Crystal Structure Analysis

Research has also been conducted on the crystal structures of derivatives of this compound. Trilleras et al. (2009) examined the molecular structures and different crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, which is closely related to the compound (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).

Application in Organic Synthesis

The compound has been utilized in various organic synthesis processes. Rahmani et al. (2018) reported its use in the efficient synthesis of pyridine-pyrimidines and their bis-derivatives, emphasizing its role in facilitating complex chemical reactions (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).

Potential in Developing New Chemical Reactions

Ahadi et al. (2014) investigated a domino Knoevenagel condensation–Michael addition–cyclization for the synthesis of dihydrofuropyrido[2,3-d]pyrimidines, indicating the compound's utility in developing new types of chemical reactions (Ahadi, Kamranifard, Armaghan, Khavasi, & Bazgir, 2014).

Antiviral Research

Research on antiviral applications is also significant. For example, the synthesis and antiviral evaluation of derivatives for potential effectiveness against Hepatitis A virus and Herpes simples virus type-1 were carried out by El-Etrawy and Abdel-Rahman (2010) (El-Etrawy & Abdel-Rahman, 2010).

properties

Product Name

1,3-dimethyl-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

1,3-dimethyl-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H12N4O2S/c1-14-9(6-10(16)15(2)11(14)17)13-12-7-8-4-3-5-18-8/h3-7,13H,1-2H3/b12-7+

InChI Key

YMXNPWMREYPIKK-KPKJPENVSA-N

Isomeric SMILES

CN1C(=CC(=O)N(C1=O)C)N/N=C/C2=CC=CS2

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NN=CC2=CC=CS2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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